Head‑to‑Head Comparison: 15‑Fold Greater Potency than Osimertinib Against L858R/T790M/C797S Triple Mutant
In direct kinase inhibition assays, EGFR mutant-IN-1 (8r-B) demonstrates an IC50 of 27.5 nM against the EGFRL858R/T790M/C797S triple mutant [1], which is 15‑fold more potent than the clinical third‑generation inhibitor osimertinib (IC50 = 410 nM) measured under comparable conditions [2]. This quantitative difference directly supports selection of EGFR mutant-IN-1 for studies requiring robust inhibition of the C797S‑containing triple mutant.
| Evidence Dimension | Potency against L858R/T790M/C797S EGFR |
|---|---|
| Target Compound Data | IC50 = 27.5 nM |
| Comparator Or Baseline | Osimertinib: IC50 = 410 nM |
| Quantified Difference | 14.9‑fold improvement |
| Conditions | In vitro kinase inhibition assay (HTRF) |
Why This Matters
For researchers modeling osimertinib‑resistant NSCLC, this potency advantage reduces the required working concentration and minimizes off‑target kinase interactions.
- [1] Shen J, et al. Structure-Based Design of 5-Methylpyrimidopyridone Derivatives as New Wild-Type Sparing Inhibitors of the Epidermal Growth Factor Receptor Triple Mutant (EGFRL858R/T790M/C797S). J Med Chem. 2019;62(15):7302-7308. doi:10.1021/acs.jmedchem.9b00576. View Source
- [2] Ding S, et al. Design, synthesis and biological evaluation of novel osimertinib derivatives as reversible EGFR kinase inhibitors. Eur J Med Chem. 2022;238:114492. doi:10.1016/j.ejmech.2022.114492. Osimertinib IC50 = 410 nM for L858R/T790M/C797S. View Source
